(R)-Propranolol beta-D-glucuronide sodium salt

描述

Nomenclature and Classification

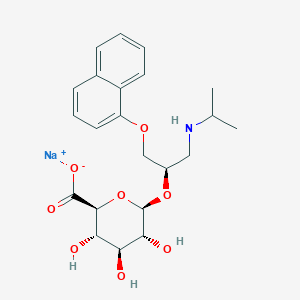

(R)-Propranolol beta-D-glucuronide sodium salt is systematically classified as a glucuronide conjugate metabolite with the Chemical Abstracts Service registry number 87102-70-3. The compound possesses multiple nomenclature designations that reflect its stereochemical configuration and structural characteristics. The International Union of Pure and Applied Chemistry name for this compound is sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate. Alternative systematic names include (R)-1-[[(1-Methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl beta-D-Glucopyranosiduronic Acid Monosodium Salt.

The molecular formula of this compound is C22H28NNaO8, with a molecular weight of 457.449 daltons. This represents the addition of sodium to the glucuronide acid form, which has the molecular formula C22H29NO8 and molecular weight of 435.5 daltons. The compound belongs to the broader classification of O-glucuronides, where the aglycone substrate is linked to the carbohydrate unit through an oxygen atom.

The stereochemical designation (R)- indicates the absolute configuration at the chiral center of the original propranolol molecule, distinguishing it from the (S)-enantiomer. This stereochemical specificity is crucial for understanding the compound's biological activity and metabolic fate, as the two enantiomers of propranolol exhibit significantly different pharmacological properties and metabolic patterns.

Historical Context in Propranolol Metabolism Research

The identification and characterization of propranolol glucuronides emerged from extensive metabolic studies conducted throughout the 1970s and 1980s, which sought to elucidate the complete biotransformation pathways of this important cardiovascular medication. Early research established that propranolol undergoes extensive metabolism through multiple pathways, including ring oxidation, side-chain oxidation, and glucuronidation. These foundational studies revealed that glucuronidation represents a quantitatively significant metabolic route, accounting for approximately 17% of the administered dose in human subjects.

Pioneering investigations into propranolol metabolism utilized radiometric detection methods following administration of tritium-labeled propranolol to human volunteers. These studies demonstrated that propranolol glucuronide constituted one of the four major metabolites recovered in urine, alongside naphthoxylactic acid and the glucuronic acid and sulfate conjugates of 4-hydroxypropranolol. The stereochemical aspects of propranolol glucuronidation became apparent through subsequent research, which revealed that the (S)-enantiomer of propranolol glucuronide predominated over the (R)-enantiomer in both plasma and urine samples from subjects receiving racemic propranolol.

Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry, enabled researchers to separate and quantify individual enantiomers of propranolol glucuronides. These methodological advances led to the discovery that the abundance of (S)-propranolol glucuronide exceeded that of the (R)-enantiomer by approximately four-fold in human biological samples. This finding highlighted the importance of stereoselectivity in glucuronidation reactions and established the foundation for subsequent investigations into the specific enzymes responsible for these biotransformations.

Recent comprehensive reaction phenotyping studies have identified the specific UDP-glucuronosyltransferase enzymes responsible for propranolol glucuronidation. These investigations revealed that UGT1A7, UGT1A9, UGT1A10, and UGT2A1 are capable of catalyzing propranolol glucuronidation, with distinct stereoselectivity patterns for each enzyme. UGT1A7, UGT1A9, and UGT2A1 demonstrate preferential activity toward (S)-propranolol, while UGT1A10 exhibits opposite stereoselectivity, favoring the (R)-enantiomer.

Significance in Metabolomic Analysis

This compound serves as a crucial reference standard in metabolomic analysis and pharmaceutical research applications. The compound's role in analytical chemistry extends beyond simple identification, encompassing quantitative determination of metabolic flux through glucuronidation pathways and assessment of inter-individual variability in drug metabolism. Modern liquid chromatography-tandem mass spectrometry methods rely on authentic reference standards like this compound to establish reliable calibration curves and ensure accurate quantification of metabolites in biological matrices.

The enhanced aqueous solubility conferred by the sodium salt form makes this compound particularly suitable for preparation of stock solutions and calibration standards in aqueous media. This property is essential for metabolomic studies that require consistent and reproducible analytical conditions. Research laboratories utilize this compound as an internal standard or reference material to validate analytical methods for determining propranolol metabolism in human plasma, urine, and other biological specimens.

Pharmacokinetic studies investigating the metabolism of propranolol in special populations, including pediatric patients with hemangiomas, rely on sensitive analytical methods that can detect low nanogram per milliliter concentrations of metabolites. The availability of pure this compound enables the development of highly sensitive assays with lower limits of quantification reaching 0.2 nanograms per milliliter. These analytical capabilities are essential for understanding the pharmacokinetics of propranolol in vulnerable populations where drug concentrations may be inherently low.

属性

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKYDLRSXKTYLZ-ABDGRLCTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NNaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858344 | |

| Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87102-70-3 | |

| Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Enzyme Selection and Stereoselectivity

UGT1A10 is the most critical enzyme for producing the (R)-enantiomer due to its distinct stereochemical preference. Studies demonstrate that UGT1A10 generates (R)-propranolol glucuronide at a rate 4.7-fold higher than its (S)-counterpart. Other UGTs, such as UGT1A7, UGT1A9, and UGT2A1, exhibit preferential activity toward (S)-propranolol, making them unsuitable for this synthesis.

Table 1: UGT Enzyme Activity Toward Propranolol Enantiomers

| UGT Isoform | Relative Activity (R/S Ratio) | Preferred Substrate |

|---|---|---|

| UGT1A7 | 0.32 | (S)-Propranolol |

| UGT1A9 | 0.42 | (S)-Propranolol |

| UGT1A10 | 4.71 | (R)-Propranolol |

| UGT2A1 | 0.49 | (S)-Propranolol |

Recombinant Enzyme Production

UGT1A10 is recombinantly expressed in Schizosaccharomyces pombe (fission yeast) cells engineered to produce "enzyme bags". These permeabilized yeast cells retain UGT activity while allowing substrate diffusion. Key steps include:

Biotransformation Conditions

Optimal reaction parameters ensure high yield and stereopurity:

-

Substrate Concentration : 50–100 μM (R)-propranolol dissolved in methanol or DMSO.

-

Cofactor : 5 mM UDP-glucuronic acid (UDPGA) in 50 mM Tris-HCl buffer (pH 7.4).

-

Temperature : 37°C with agitation (120 rpm) for 24–48 hours.

Post-reaction, LC-MS/MS analysis confirms glucuronide formation, with (R)-propranolol glucuronide eluting at 12.70 min (vs. 13.06 min for the S-enantiomer).

Chemical Synthesis and Neutralization

Chemical synthesis is less common due to challenges in achieving stereocontrol but remains a viable alternative for large-scale production.

Glucuronidation via Koenigs-Knorr Reaction

The Koenigs-Knorr method involves coupling propranolol with a protected glucuronic acid derivative:

-

Protection : Glucuronic acid is acetylated to form 1-bromo-2,3,4-tri-O-acetyl-α-D-glucuronide methyl ester.

-

Coupling : (R)-propranolol reacts with the brominated glucuronide in anhydrous dichloromethane, catalyzed by silver oxide.

-

Deprotection : Acidic hydrolysis (HCl in methanol) removes acetyl groups, yielding (R)-propranolol glucuronide.

Table 2: Chemical Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | Acetic anhydride, H2SO4 | 85–90 |

| Coupling | Ag2O, DCM, 0°C, 12 h | 60–65 |

| Deprotection | 1M HCl, MeOH, reflux, 2 h | 75–80 |

Sodium Salt Formation

The free acid form is neutralized with sodium hydroxide to enhance solubility:

-

Neutralization : (R)-propranolol glucuronide is dissolved in water, and 1M NaOH is added dropwise to pH 7.0–7.5.

-

Lyophilization : The solution is freeze-dried to obtain the sodium salt as a white powder.

Purification and Characterization

Chromatographic Purification

Crude products are purified using:

-

HPLC : C18 column (250 × 4.6 mm, 5 μm), gradient elution with 0.1% formic acid in water/acetonitrile.

-

Ion-Exchange Chromatography : DEAE-Sepharose resin to separate glucuronides from unreacted propranolol.

Table 3: HPLC Parameters for Purification

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | 0.1% formic acid in H2O:ACN (95:5 → 60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

Structural Confirmation

-

NMR Spectroscopy : 1H and 13C NMR verify the β-D-glucuronide linkage and (R)-propranolol configuration.

-

High-Resolution MS : [M+Na]+ ion at m/z 457.171 confirms molecular weight.

| Condition | Degradation Rate (%/month) |

|---|---|

| -20°C (dry) | 2.5 |

| 4°C (humid) | 12.8 |

| 25°C (ambient) | 34.7 |

Challenges and Innovations

Stereoselectivity Optimization

UGT1A10’s preference for (R)-propranolol is attributed to a hydrophobic pocket accommodating the naphthyl group, while Arg88 stabilizes the (R)-enantiomer’s hydroxyl group during glucuronidation. Molecular docking studies reveal that UGT1A10’s Met33 residue creates steric hindrance unfavorable for (S)-propranolol.

科学研究应用

Pharmacokinetics

The pharmacokinetic profile of (R)-propranolol beta-D-glucuronide sodium salt is essential for understanding the metabolism and excretion of propranolol. Studies indicate that glucuronidation is a significant metabolic pathway for propranolol, affecting its bioavailability. For instance, research shows that after oral administration, the cumulative excretion percentages in urine for (S)- and (R)-propranolol glucuronides were 14.7% and 7.68%, respectively, highlighting a stereoselective elimination process .

The glucuronidation process is mediated by various UDP-glucuronosyltransferases (UGTs), with specific enzymes displaying different affinities for the enantiomers of propranolol. For example, UGT1A7, UGT1A9, and UGT2A1 preferentially glucuronidate (S)-propranolol, while UGT1A10 shows a preference for (R)-propranolol . This stereoselectivity can impact the overall therapeutic outcomes in patients, making it essential for clinicians to consider these metabolic differences when prescribing propranolol.

Clinical Research

In clinical research, this compound serves as a valuable biomarker for studying the pharmacodynamics of propranolol. Its concentration in plasma and urine can provide insights into the drug's efficacy and safety. For example, research has demonstrated that the area under the plasma concentration-time curve (AUC) for propranolol glucuronide significantly exceeds that of propranolol itself after oral dosing, suggesting that glucuronidation substantially contributes to the drug's overall exposure .

Moreover, studies have utilized this metabolite to investigate potential drug-drug interactions. The presence of other medications can alter the glucuronidation process, affecting the levels of this compound in circulation. Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects.

Drug Interactions

The role of this compound in drug interactions is particularly relevant in polypharmacy scenarios. The glucuronidation pathway can be influenced by co-administered drugs that inhibit or induce UGT enzymes. For instance, certain non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics have been shown to affect the metabolism of propranolol by modulating UGT activity .

This interaction underscores the importance of monitoring patients on multiple medications to avoid potential toxicity or therapeutic failure due to altered levels of propranolol or its metabolites.

Therapeutic Monitoring

Therapeutic drug monitoring (TDM) of this compound can enhance patient care by ensuring optimal dosing strategies. By measuring the levels of this metabolite, healthcare providers can assess whether patients are achieving therapeutic concentrations of propranolol. This approach is especially beneficial in populations with variable metabolism due to genetic polymorphisms affecting UGT enzymes .

Data Table: Pharmacokinetic Parameters

| Parameter | (S)-Propranolol Glucuronide | (R)-Propranolol Glucuronide |

|---|---|---|

| Cumulative Excretion (%) | 14.7 ± 2.46 | 7.68 ± 1.60 |

| Elimination Half-Life (h) | 3.56 ± 0.73 | 2.45 ± 0.50 |

| Time to Peak Concentration (h) | 2.21 ± 0.45 | 1.75 ± 0.33 |

作用机制

The mechanism of action of ®-Propranolol beta-D-glucuronide sodium salt involves its interaction with beta-adrenergic receptors. As a glucuronide metabolite, it is primarily involved in the detoxification and excretion of propranolol. The compound is transported to the liver, where it undergoes further metabolism and is eventually excreted in the urine.

Molecular Targets and Pathways:

Beta-Adrenergic Receptors: The primary targets of propranolol and its metabolites.

Glucuronidation Pathway: Involves the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of glucuronic acid to propranolol.

相似化合物的比较

Enantiomeric and Racemic Forms

- Racemic Propranolol Glucuronide (rac-Propranolol β-D-glucuronide sodium salt): CAS 66322-66-5 (free acid) and 87102-70-3 (sodium salt) . Contains both (R)- and (S)-enantiomers. The (S)-enantiomer mediates β-blockade, while the (R)-form lacks β-adrenergic activity but retains sodium channel-blocking properties . Used interchangeably with the enantiopure form in metabolic studies, though stereoselective metabolism may affect pharmacokinetic profiles .

- (S)-Propranolol beta-D-Glucuronide Sodium Salt: CAS 87144-73-8 . Therapeutically relevant due to β-blockade activity in the parent (S)-propranolol. However, glucuronidation likely abolishes this effect .

| Parameter | (R)-Propranolol Glucuronide | rac-Propranolol Glucuronide | (S)-Propranolol Glucuronide |

|---|---|---|---|

| CAS Number | 87102-70-3 | 87102-70-3 (sodium salt) | 87144-73-8 |

| Enantiomeric Purity | >99% (R) | 50:50 (R:S) | >99% (S) |

| β-Blocker Activity | None | None (S-form inactivated) | None (inactivated) |

| Sodium Channel Block | Potential retention* | Potential retention* | Potential retention* |

*The parent (R)-propranolol blocks cardiac sodium channels (IC₅₀ = 21.4 μM for tonic block) , but glucuronide activity remains uncharacterized.

Deuterated Analogs

- rac-Propranolol-d7 beta-D-Glucuronide Sodium Salt: Molecular formula: C₂₂D₇H₂₁NNaO₈; molecular weight: 464.493 g/mol . Contains seven deuterium atoms, enhancing stability for use as an internal standard in mass spectrometry . Pharmacological activity identical to non-deuterated forms but critical for analytical precision .

Structurally Related Glucuronides

- Propofol beta-D-Glucuronide Sodium Salt: Molecular formula: C₁₈H₂₅NaO₇; molecular weight: 376.38 g/mol . Smaller than propranolol glucuronide due to the absence of a naphthalene group. Used to study propofol metabolism .

- Indoxyl-beta-D-Glucuronide: Diagnostic reagent for detecting bacterial β-glucuronidase activity . Lacks the propranolol backbone, highlighting structural diversity in glucuronide applications .

| Parameter | (R)-Propranolol Glucuronide | Propofol Glucuronide | Indoxyl Glucuronide |

|---|---|---|---|

| Parent Drug | Propranolol | Propofol | Indoxyl |

| Molecular Weight | 457.449 g/mol | 376.38 g/mol | 325.27 g/mol |

| Primary Use | Metabolic studies | Propofol ADME | Diagnostic assays |

Pharmacological Comparison with Parent Drug

- Propranolol Hydrochloride: β-blocker (IC₅₀ for β-adrenergic receptors: ~10 nM) with sodium channel-blocking effects (IC₅₀ = 2.6–23.6 μM) . Glucuronidation eliminates β-blockade but may preserve sodium channel modulation if the active moiety remains intact.

- Metoprolol and Nadolol: β-blockers lacking sodium channel-blocking effects, unlike propranolol .

生物活性

(R)-Propranolol beta-D-glucuronide sodium salt is a significant metabolite of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. This compound is formed through the glucuronidation of propranolol, primarily facilitated by UDP-glucuronosyltransferase (UGT) enzymes. Understanding its biological activity is crucial for elucidating the pharmacokinetics and therapeutic effects of propranolol, especially in the context of drug metabolism and potential clinical applications.

- Molecular Formula : C22H28NNaO8

- Molecular Weight : 457.45 g/mol

- Solubility : Soluble in methanol and water due to its sodium salt form, which enhances its aqueous solubility.

Structure

The compound features a glucuronic acid moiety linked to the propranolol structure, which is essential for its biological function and metabolism.

This compound primarily acts as a metabolite of propranolol, contributing to its pharmacological effects through:

- Beta-Adrenergic Receptor Interaction : Although it is less active than propranolol itself, it can still interact with beta-adrenergic receptors, influencing cardiovascular responses and other physiological functions.

- Detoxification Pathway : The glucuronidation process aids in the detoxification and excretion of propranolol, making it an essential part of its metabolic pathway .

Enzymatic Pathways

The formation of (R)-Propranolol beta-D-glucuronide involves several UGT isoforms, notably UGT1A7, UGT1A9, UGT1A10, and UGT2A1. These enzymes catalyze the conjugation of glucuronic acid to propranolol, facilitating its solubility and elimination from the body .

Absorption and Distribution

The pharmacokinetics of this compound reflect its role as a metabolite:

- Absorption : Following administration of propranolol, the glucuronide metabolite is formed in the liver and subsequently enters systemic circulation.

- Distribution : Due to its increased solubility as a sodium salt, (R)-Propranolol beta-D-glucuronide can be distributed more effectively in biological systems compared to its parent compound.

Excretion

The primary route of excretion for (R)-Propranolol beta-D-glucuronide is renal, with metabolites being eliminated through urine. This process is crucial for maintaining drug levels within therapeutic ranges and preventing toxicity.

Clinical Implications

Research indicates that variations in UGT enzyme activity can significantly affect the metabolism of propranolol and its glucuronide metabolites. For instance:

- A study demonstrated that genetic polymorphisms in UGT enzymes can lead to altered pharmacokinetic profiles in patients taking propranolol, impacting therapeutic efficacy and safety .

- Another investigation highlighted the role of (R)-Propranolol beta-D-glucuronide in assessing drug interactions and potential adverse effects when co-administered with other medications .

Comparative Studies

Comparative studies between (R)-Propranolol beta-D-glucuronide and other metabolites such as propranolol sulfate have shown differences in their pharmacological profiles. While both metabolites contribute to the overall therapeutic effects of propranolol, their distinct mechanisms suggest varying implications for drug interactions and side effects .

Research Applications

This compound serves multiple roles in scientific research:

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for characterizing (R)-Propranolol beta-D-glucuronide sodium salt in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for quantification and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for verifying stereochemical integrity, particularly the beta-D-glucuronide linkage and (R)-propranolol configuration. For metabolite identification, employ enzymatic hydrolysis (e.g., β-glucuronidase) to confirm glucuronide cleavage .

Q. How can researchers ensure stability of this compound during experimental workflows?

- Methodological Answer : Store the compound at -20°C in anhydrous conditions to prevent hydrolysis. For in vitro studies, prepare fresh solutions in phosphate-buffered saline (pH 7.4) and avoid freeze-thaw cycles. Monitor degradation via UV-Vis spectroscopy (λ = 270–290 nm) or LC-MS to detect free propranolol or glucuronic acid byproducts .

Q. What experimental models are suitable for studying the solubility and partitioning behavior of this compound?

- Methodological Answer : Use shake-flask assays with octanol-water systems to determine logP values. For aqueous solubility, employ dynamic light scattering (DLS) in simulated physiological buffers. Advanced models include Caco-2 cell monolayers to assess intestinal permeability and hepatic microsomal stability assays to predict metabolic turnover .

Advanced Research Questions

Q. How does this compound modulate beta2-adrenergic receptor (beta2-AR) activity compared to the parent drug?

- Methodological Answer : Conduct radioligand binding assays using [3H]-propranolol to compare affinity (Kd) between the glucuronide and parent compound. Use surface plasmon resonance (SPR) to study allosteric interactions, as the glucuronide moiety may induce conformational changes in beta2-AR’s extracellular domain. Functional assays (e.g., cAMP inhibition) in HEK293 cells transfected with beta2-AR can quantify antagonistic potency .

Q. What strategies resolve contradictions in reported metabolic pathways for this compound?

- Methodological Answer : Perform interspecies comparisons using hepatocyte cultures (human vs. rodent) to identify species-specific UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A9/2B7). Combine CRISPR-edited UGT knockout cell lines with stable isotope tracing (13C-glucuronic acid) to map metabolic flux. Address discrepancies in urinary vs. biliary excretion using perfused liver models .

Q. How can researchers design experiments to assess the stereochemical impact of the (R)-enantiomer in glucuronide conjugation?

- Methodological Answer : Synthesize enantiopure (R)- and (S)-propranolol glucuronides via enzymatic catalysis (e.g., UGT1A10) and compare their pharmacokinetic profiles using chiral HPLC. In vivo studies in knock-in mice expressing human UGTs can clarify enantioselective clearance. Molecular dynamics simulations of beta2-AR binding pockets may reveal stereospecific interactions .

Q. What experimental approaches validate the environmental toxicity of this compound in aquatic systems?

- Methodological Answer : Use OECD Test Guideline 211 (Daphnia magna reproduction assay) with LC-MS quantification to determine EC50 values. Adjust toxicity thresholds for salt forms by applying a correction factor (e.g., multiply NOEC by 1.14 for molecular weight equivalence to free acid). Pair with biodegradation studies under aerobic/anaerobic conditions to assess persistence .

Q. How do formulation variables affect the stability of this compound in drug delivery systems?

- Methodological Answer : Optimize encapsulation efficiency in poly(ε-caprolactone) microspheres using emulsion-solvent evaporation. Monitor drug release via Franz diffusion cells with synthetic membranes. Stability-indicating assays (e.g., Arrhenius kinetics at 4°C, 25°C, 40°C) can predict shelf-life under accelerated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。